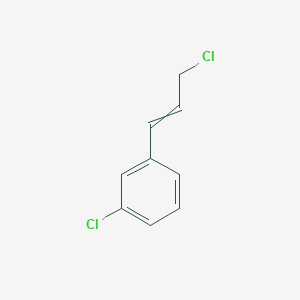

3-Chloro-cinnamyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1-chloro-3-(3-chloroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H8Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,6H2 |

InChI Key |

GDRFQURHBGZPQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Diverse Synthetic Routes to 3-Chloro-cinnamyl Chloride and Analogues

The synthesis of this compound, formally named 1-chloro-3-(3-chlorophenyl)prop-1-ene, can be achieved through several strategic approaches. These methods often involve either the direct functionalization of a precursor scaffold or the transformation of pre-existing functional groups.

Direct chlorination methods provide a straightforward route to allylic chlorides. One such industrial method involves the chloromethylation of styrene (B11656) derivatives. For the synthesis of the parent cinnamyl chloride, this is accomplished by reacting styrene with formaldehyde (B43269) and hydrogen chloride google.comchemicalbook.com. This process can be adapted for substituted styrenes. For instance, starting with 3-chlorostyrene, a similar reaction with formaldehyde and hydrogen chloride would yield this compound. Another approach involves the reaction of iodoalkanes with iron(III) chloride complexes, such as FeCl₂(phen)₃, in acetonitrile, which has been shown to produce the corresponding alkyl chloride in high yield chemicalbook.com.

A prevalent and reliable method for synthesizing cinnamyl chlorides is the conversion of the corresponding cinnamyl alcohols. This transformation is typically accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and inexpensive reagent for this purpose, converting primary and secondary alcohols into alkyl chlorides google.comyoutube.comyoutube.com. The reaction first forms a chlorosulfinate intermediate, which then decomposes to the alkyl chloride and sulfur dioxide youtube.com. An industrial process for cinnamyl chloride production involves the direct reaction of cinnamyl alcohol with thionyl chloride under solvent-free conditions, which is noted for its simplicity and high yield google.com. This methodology is directly applicable to the synthesis of this compound from 3-chloro-cinnamyl alcohol.

Other reagent systems can also be employed for the chlorination of allylic alcohols. The use of methanesulfonyl chloride (MeSO₂Cl) in the presence of lithium chloride (LiCl) provides a means to convert the hydroxyl group into a good leaving group, which is subsequently displaced by the chloride ion in an Sₙ2 reaction almerja.com. For more sensitive substrates, particularly secondary allylic alcohols where maintaining stereochemical integrity is crucial, Mitsunobu-type conditions using reagents like hexachloroacetone and triphenylphosphine offer a reliable alternative almerja.com.

While the conversion of cinnamic acids typically yields cinnamoyl chlorides (acyl chlorides) rather than cinnamyl chlorides (allylic chlorides), these precursors are central to the synthesis of related structures researchgate.netbeilstein-journals.org. The conversion of 3-chloro-cinnamic acid with reagents like thionyl chloride or oxalyl chloride would produce 3-chloro-cinnamoyl chloride researchgate.net. Subsequent reduction of the acyl chloride to the alcohol, followed by chlorination, represents a two-step pathway from the carboxylic acid to the target allylic chloride.

Table 1: Synthesis of Cinnamyl Chloride Analogues from Precursors

| Precursor | Reagent(s) | Product | Yield | Reference |

| Cinnamyl alcohol | Thionyl chloride (SOCl₂) | Cinnamyl chloride | ~85-90% | google.com |

| Cinnamyl alcohol | Methanesulfonyl chloride, LiCl | Cinnamyl chloride | N/A | almerja.com |

| Cinnamic acid | Thionyl chloride (SOCl₂) | Cinnamoyl chloride | Good | researchgate.net |

| Styrene | Formaldehyde, HCl | Cinnamyl chloride | ~65% | google.comchemicalbook.com |

Achieving regio- and stereocontrol is a critical aspect of synthesizing and utilizing allylic chlorides like this compound. The geometry of the double bond (E/Z isomerism) and the potential for chirality at the carbon bearing the chlorine atom necessitate precise synthetic strategies.

The conversion of allylic alcohols to chlorides using methanesulfonyl chloride and lithium chloride is noted to proceed via an Sₙ2 mechanism, which is crucial for preserving the alkene geometry, particularly for Z-allylic alcohols almerja.com. For chiral secondary allylic alcohols, maintaining stereochemical integrity requires methods that avoid carbocation intermediates. Mitsunobu-type reactions are effective in these cases, proceeding with inversion of configuration at the stereocenter almerja.com. Zirconium-mediated Sₙ2' substitutions of allylic chlorides have been developed that proceed with high regio- and stereospecificity, yielding protected allylic alcohols with a syn relationship between the incoming and departing groups nih.gov.

Photocatalysis has emerged as a powerful tool for stereochemical transformations. A notable example is the photocatalytic diastereoselective isomerization of acyclic cinnamyl chlorides into strained anti-chloro-cyclopropanes. This process occurs under mild conditions and is stereoconvergent, meaning a mixture of E/Z isomers of the starting cinnamyl chloride can yield a single diastereomer of the product nih.gov. While this is a reaction of cinnamyl chlorides, it highlights the stereochemical dynamics inherent to this class of compounds. Furthermore, enantioselective dichlorination of cinnamyl alcohols has been achieved using catalysts derived from cinchona alkaloids, demonstrating that stereocontrol can be exerted during the chlorination step itself nih.gov.

Advanced Carbon-Carbon Bond Formation Reactions Utilizing this compound

As an electrophile, this compound is a valuable substrate for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. Cinnamyl-derived palladium complexes, such as [Pd(NHC)(cinnamyl)Cl] (where NHC is an N-heterocyclic carbene), have been developed as highly efficient pre-catalysts for Suzuki-Miyaura cross-coupling reactions nih.govresearchgate.net. These catalysts are effective for coupling aryl sulfonates and challenging aryl chlorides with arylboronic acids nih.govthieme-connect.com. The general mechanism for the Suzuki-Miyaura coupling involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst libretexts.orgyoutube.com.

This compound can serve as the electrophilic partner in these reactions. For example, in a Suzuki-Miyaura reaction, it would react with an organoboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the allylic position. The choice of ligands, such as bulky N-heterocyclic carbenes or phosphines, is crucial for overcoming the lower reactivity of chloride substrates thieme-connect.comnih.gov.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura | Aryl Chlorides | Arylboronic Acids | Pd(IPr)(η³-cinnamyl)Cl | High activity for chlorides | thieme-connect.com |

| Suzuki-Miyaura | Aryl Sulfonates | Arylboronic Acids | Pd(NHC)(cinnamyl)Cl | Couples less reactive sulfonates | nih.govresearchgate.net |

| Suzuki-Miyaura | Acyl Chlorides | Organoboronic Acids | Pd(PPh₃)₄ / Cs₂CO₃ | Anhydrous conditions for ketones | nih.gov |

| Hiyama | Aryl Halides | Phenyltrimethoxysilane | PdCl₂ (ligand-free) | Couples various aryl halides | doi.org |

Allylic alkylation is a powerful method for C-C bond formation, and the use of cinnamyl substrates has been extensively studied. Both palladium- and copper-based catalytic systems have been developed to achieve high levels of regio- and enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Palladium catalysts, typically paired with chiral ligands, are widely used for the asymmetric alkylation of allylic substrates, including cinnamyl derivatives like acetates and carbonates nih.govacs.orgresearchgate.netnih.gov. The reaction proceeds through a π-allyl palladium intermediate, and the stereochemical outcome is determined by the chiral ligand environment. A variety of nucleophiles can be employed, including stabilized carbanions like malonates and non-stabilized nucleophiles nih.gov. For challenging cinnamyl-type substrates, specialized ligand systems, such as those involving a chiral anion paired with an achiral cation, have been developed to achieve high enantioselectivities (up to 97% ee) nih.govacs.org.

Copper-Catalyzed Asymmetric Allylic Alkylation (AAA): Copper-catalyzed AAA has emerged as a particularly effective method for cinnamyl chlorides, especially when using "hard" nucleophiles like Grignard reagents (RMgX) researchgate.netnih.govnih.govrsc.org. These reactions often proceed via an Sₙ2' pathway, where the nucleophile attacks the γ-carbon of the allylic system, leading to the branched product with high regioselectivity. The use of chiral ligands, such as TaniaPhos or chiral phosphine-phosphites, allows for excellent control of enantioselectivity researchgate.netnih.gov. This methodology has been successfully applied to ortho-substituted cinnamyl bromides and is broadly applicable to cinnamyl chlorides, providing access to a range of chiral products with excellent regioselectivity and enantiomeric excesses often exceeding 90% nih.govresearchgate.net.

Table 3: Asymmetric Allylic Alkylation of Cinnamyl Derivatives

| Catalyst System | Substrate Type | Nucleophile | Regioselectivity | Enantioselectivity (ee) | Reference |

| Pd / Chiral Ligand (L19) | Cinnamyl Carbonate | α-Nitrocarboxylate | N/A | Up to 97% | nih.govacs.org |

| CuBr·SMe₂ / TaniaPhos | o-Substituted Cinnamyl Bromide | Grignard Reagents | Branched (Sₙ2') | Excellent | nih.gov |

| CuBr·SMe₂ / Chiral Phosphine-Phosphite | Cinnamyl Chloride | Grignard Reagents | Branched (Sₙ2') | Up to 99% | researchgate.net |

| Ir / Chiral Phosphite | Cinnamyl Ester | Malonates | Branched | High (solvent dependent) | nih.govdatapdf.com |

| Ru / Chiral Aminophosphinite | Cinnamyl Chloride | Phenols, Carboxylic Acids | Branched | Up to 90% | nih.govrsc.org |

Cyclization and Cyclopropanation Reactions

A significant application of substituted cinnamyl chlorides is in the photocatalyzed, diastereoselective isomerization to form cyclopropane (B1198618) derivatives. This transformation represents a thermodynamically uphill process that is facilitated by visible light photocatalysis. The reaction mechanism involves energy transfer from an iridium-based photocatalyst to the cinnamyl chloride substrate, which leads to the homolytic cleavage of the carbon-chlorine bond. The resulting 1,3-diradical intermediate subsequently undergoes ring-closing to yield the strained cyclopropane ring system. researchgate.netacs.org

This methodology has been shown to be effective for a range of substituted cinnamyl chlorides, including those with substituents on the phenyl ring. researchgate.net For this compound, this reaction provides the corresponding anti-chloro-cyclopropane product with high diastereoselectivity. The process is also noted to be stereoconvergent, meaning a mixture of E/Z isomers of the starting cinnamyl chloride can yield a single diastereomer of the product. acs.orgnih.gov The efficiency of the catalytic cycle can be further improved by the addition of a nickel co-catalyst, which serves to recycle an allyl chloride byproduct. acs.org

| Substrate | Product | Catalyst System | Yield (%) | Diastereomeric Ratio (anti:syn) |

| This compound | 1-Chloro-2-(3-chlorophenyl)cyclopropane | Ir photocatalyst, Ni co-catalyst | 85 | >20:1 |

Electrocarboxylation Reactions with Carbon Dioxide

The electrochemical incorporation of carbon dioxide (CO₂) into organic molecules is a key strategy for carbon capture and utilization. Cinnamyl chlorides can undergo cobalt-catalyzed electroreductive carboxylation to produce valuable styrylacetic acid derivatives. researchgate.net This process merges cobalt catalysis with electrochemical synthesis, allowing for the carboxylation of allylic chlorides with CO₂ under mild conditions. researchgate.net

The reaction is typically carried out in an undivided electrochemical cell under a constant current, using a sacrificial magnesium anode and a nickel foam cathode. This method provides a direct route to β,γ-unsaturated carboxylic acids. researchgate.netmdpi.com The regioselectivity of the carboxylation is a key consideration, with the reaction yielding a mixture of regioisomers. For this compound, the reaction produces (E)-4-(3-chlorophenyl)but-3-enoic acid as the major product.

| Substrate | Major Product | Catalyst/Ligand | Yield (%) | Regioselectivity |

| This compound | (E)-4-(3-chlorophenyl)but-3-enoic acid | Co(OAc)₂ / PPh₃ | 65 | 7:1 |

Formation of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized using 3-chloro-cinnamoyl chloride, the acyl chloride analog of this compound. Two primary methods for this transformation are the Suzuki-Miyaura coupling and Friedel-Crafts acylation. ekb.egnih.gov

In the Suzuki-Miyaura coupling, 3-chloro-cinnamoyl chloride is reacted with a phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.govacs.org This method is versatile and tolerates a wide range of functional groups on the phenylboronic acid.

Alternatively, the Friedel-Crafts acylation involves the reaction of 3-chloro-cinnamoyl chloride with an aromatic compound, such as benzene or a substituted derivative, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). ekb.eg This reaction forms a new carbon-carbon bond between the acyl group and the aromatic ring.

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Suzuki-Miyaura Coupling | 1. 3-Chloro-cinnamoyl chloride2. Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | (E)-1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one |

| Friedel-Crafts Acylation | 1. 3-Chloro-cinnamoyl chloride2. Benzene | AlCl₃ | (E)-1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one |

Functional Group Interconversions and Derivatization

Nucleophilic Substitutions and Analogous Transformations

This compound possesses two chlorine atoms, but their reactivity towards nucleophiles is vastly different. The chlorine atom attached to the allylic sp³-hybridized carbon is reactive towards nucleophilic substitution, primarily via an Sₙ2 mechanism. researchgate.net In contrast, the chlorine atom attached to the sp²-hybridized carbon of the phenyl ring is largely unreactive to nucleophilic aromatic substitution under standard conditions. libretexts.orglibretexts.org Nucleophilic attack on the aromatic ring requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and para positions, which is not the case for this molecule. libretexts.org Therefore, functionalization of this compound via nucleophilic substitution occurs selectively at the allylic position, displacing the terminal chloride to form a variety of derivatives.

Formation of Esters, Amides, and Ethers

The selective reactivity of the allylic chloride allows for the straightforward synthesis of esters, amides, and ethers.

Esters: Esters are prepared through the reaction of this compound with a carboxylate salt, such as sodium acetate, in a typical Sₙ2 reaction. This process, a variation of Steglich esterification, results in the formation of the corresponding cinnamyl ester. researchgate.netnih.gov

Amides: Amide synthesis requires the more electrophilic 3-chloro-cinnamoyl chloride. It reacts readily with primary or secondary amines in the presence of a base or with an excess of the amine, which also serves to neutralize the HCl byproduct. libretexts.org A specific example involves the reaction of trans-3-chloro-cinnamoyl chloride with ethylamine in a mixture of benzene and ether to yield trans-3-chloro-N-ethylcinnamamide. google.com

Ethers: Ethers are synthesized via the Williamson ether synthesis, where this compound is treated with an alkoxide, such as sodium methoxide. masterorganicchemistry.comlibretexts.org The alkoxide acts as a potent nucleophile, displacing the allylic chloride to form the corresponding cinnamyl ether. masterorganicchemistry.com

| Derivative | Reagent(s) | Key Reactant | Product |

| Ester | Sodium acetate (CH₃COONa) | This compound | 3-Chloro-cinnamyl acetate |

| Amide | Ethylamine (CH₃CH₂NH₂) | 3-Chloro-cinnamoyl chloride | trans-3-Chloro-N-ethylcinnamamide |

| Ether | Sodium methoxide (NaOCH₃) | This compound | (E)-1-(3-Chloroprop-1-en-1-yl)-3-methoxybenzene |

Preparation of Nitrogen-Containing Heterocycles (e.g., Purine Derivatives)

The 3-chloro-cinnamyl moiety can be incorporated into complex nitrogen-containing heterocycles, such as purines. The synthesis of 9-cinnamyl-9H-purine derivatives is achieved through a multi-step sequence starting from the corresponding cinnamic acid. nih.gov

The synthesis begins with the reduction of 3-chlorocinnamic acid to 3-chloro-cinnamyl alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H). The resulting allylic alcohol is then coupled with a purine derivative, such as 6-chloropurine or 2,6-dichloropurine, under Mitsunobu conditions. This reaction, which utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), results in the formation of a C-N bond, attaching the cinnamyl group to the N9 position of the purine ring. nih.gov The resulting 9-(3-chlorocinnamyl)-9H-purine can be further functionalized.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-Chlorocinnamic acid | DIBAL-H, CH₂Cl₂ | 3-Chloro-cinnamyl alcohol |

| 2 | 3-Chloro-cinnamyl alcohol + 6-Chloropurine | PPh₃, DIAD, THF | 6-Chloro-9-((E)-3-chlorocinnamyl)-9H-purine |

Catalysis in this compound Chemistry

Transition Metal Catalysis (e.g., Ni, Ir, Pd, Cu)

Transition metals are pivotal in activating the carbon-chlorine bond of allylic chlorides like this compound, facilitating a wide range of cross-coupling and substitution reactions.

Palladium (Pd): Palladium catalysts are extensively used in organic synthesis, particularly for cross-coupling reactions. While direct cross-coupling with this compound is a key application, the compound also serves as a precursor for stable and versatile palladium precatalysts. For instance, complexes of the type Pd(NHC)(cinnamyl)Cl, where NHC is an N-heterocyclic carbene, are synthesized from cinnamyl chloride and have demonstrated high efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and Kumada–Corriu cross-coupling reactions. acs.orgnih.gov These precatalysts are particularly effective for challenging transformations, such as the coupling of sterically demanding aryl chlorides or the synthesis of tetra-ortho-substituted biaryls. acs.orgacs.org The cinnamyl ligand plays a crucial role in the stability and reactivity of these catalytic systems. acs.org Palladium(π-cinnamyl) chloride dimer is another commercially available catalyst used for various cross-coupling reactions, including ammonia arylation. sigmaaldrich.com Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) using cinnamyl derivatives is a powerful method for enantioselective synthesis, where the choice of chiral ligand is critical.

Nickel (Ni): Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Specific nickel(II) complexes, such as [(dppf)Ni(cinnamyl)Cl], have been developed as discrete, single-component precatalysts. nih.gov This complex is formed by the oxidative addition of cinnamyl chloride to a Ni(0) species and is highly effective for the Suzuki-Miyuara cross-coupling of heteroaryl boronic acids with heteroaryl halides, requiring only low catalyst loadings (0.5 mol%) to achieve high yields. nih.gov A significant advantage of this system is its low sensitivity to air and moisture, making it practical for large-scale synthesis. nih.gov Nickel also plays a crucial role as a co-catalyst in dual catalytic systems. In the photocatalytic isomerization of cinnamyl chlorides, a nickel complex can be added to enhance efficiency by recycling an allyl chloride byproduct that forms during the reaction. nih.govacs.org This synergistic combination of photocatalysis and nickel catalysis provides a pathway for otherwise energetically unfavorable transformations. nih.govnih.govbeilstein-journals.org

Iridium (Ir): Iridium catalysis is particularly notable for its application in asymmetric allylic substitution reactions. nih.gov Iridium complexes bearing chiral phosphoramidite or phosphite ligands can catalyze the reaction of cinnamyl esters and carbonates with various nucleophiles to produce branched products with high regioselectivity and enantioselectivity. acs.orgrsc.orgnih.gov These reactions often complement those catalyzed by palladium, which typically yield linear products. acs.org The development of single-component, metallacyclic iridium catalysts has enabled the highly enantioselective monoallylation of ammonia with cinnamyl carbonates, providing direct access to chiral primary allylic amines. nih.gov Beyond thermal reactions, iridium complexes are paramount as photosensitizers in photocatalytic transformations of cinnamyl systems, as detailed in section 2.4.3. nih.govresearchgate.net

Copper (Cu): Copper-catalyzed reactions represent an economical and green approach for C–C and C-heteroatom bond formation. rsc.org While palladium and nickel are often used for Suzuki-type couplings, copper catalysis has shown promise in various functionalizations of organic halides. sustech.edu.cnbeilstein-journals.orgrsc.org For example, copper(I) salts, in combination with specific ligands like neocuproine or diamines, effectively catalyze C-O and C-N cross-coupling reactions involving aryl and vinylic halides. rsc.org These methods can be extended to allylic systems, providing pathways for the synthesis of cinnamyl ethers and other derivatives under relatively mild conditions. rsc.org

Interactive Data Table: Transition Metal-Catalyzed Reactions in Cinnamyl Systems

| Metal | Catalyst/Precursor Example | Reaction Type | Key Feature |

| Pd | [Pd(IPr*OMe)(cin)Cl] | Buchwald-Hartwig, Suzuki-Miyaura | Effective for sterically hindered substrates. acs.org |

| Ni | [(dppf)Ni(cinnamyl)Cl] | Suzuki-Miyuara | Air- and moisture-tolerant single-component precatalyst. nih.gov |

| Ir | [Ir(COD)Cl]₂ + Chiral Ligand | Asymmetric Allylic Substitution | High regioselectivity for branched products. acs.orgnih.gov |

| Cu | CuSO₄·5H₂O / Neocuproine | Etherification | Direct synthesis from cinnamyl alcohols. rsc.org |

Organocatalysis and Biocatalysis in Related Systems

While transition metals dominate the catalytic chemistry of alkyl halides, metal-free approaches using organocatalysts and enzymes (biocatalysts) are gaining prominence due to their environmental benefits and unique selectivity.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. youtube.com In the context of cinnamyl systems, organocatalysis has been applied to the functionalization of cinnamaldehyde (B126680), a close derivative of this compound. For instance, the chemoselective oxidation of cinnamaldehyde derivatives can be controlled using different organocatalytic strategies. nih.gov An organophotocatalyst like rhodamine 6G can promote the methoxyhydroxylation of the C=C bond, demonstrating the potential to selectively modify one functional group in the presence of another under mild, visible-light-mediated conditions. nih.gov The development of asymmetric organocatalysis offers future possibilities for the enantioselective functionalization of this compound.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for green chemistry. While direct enzymatic reactions on this compound are not common, biocatalysis is highly relevant for the synthesis of its precursors and derivatives. For example, phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway and catalyzes the conversion of cinnamic acid derivatives. nih.gov Immobilized PAL has been used efficiently for the synthesis of L-phenylalanine from cinnamic acid, showcasing the enzyme's operational stability and potential for industrial application. rsc.org Furthermore, lipase-catalyzed transesterification is a well-established method for producing cinnamyl esters from cinnamyl alcohol, the direct precursor to cinnamyl chloride. This enzymatic route operates under mild temperatures (30–50°C) and can often be performed without organic solvents, highlighting a green alternative to traditional chemical synthesis.

Photocatalytic Transformations

Photocatalysis uses visible light to drive chemical reactions, often enabling transformations that are difficult to achieve under thermal conditions. researchgate.net For cinnamyl chlorides, this approach has led to significant innovations.

A key example is the photocatalytic, diastereoselective isomerization of acyclic cinnamyl chlorides into strained cyclopropane structures. nih.govacs.org This thermodynamically unfavorable process is achieved using an iridium-based photosensitizer. researchgate.netfigshare.com The proposed mechanism involves the following key steps:

Energy Transfer: The iridium photocatalyst absorbs visible light and enters an excited state. It then transfers this energy to the cinnamyl chloride substrate. acs.orgresearchgate.net

Homolytic Cleavage: The energized cinnamyl chloride undergoes homolytic cleavage of the carbon-chlorine bond. nih.govresearchgate.net

Radical Migration & Intermediate Formation: A subsequent migration of the chlorine radical leads to the formation of a localized triplet 1,3-diradical intermediate. acs.org

Ring-Closing: Following intersystem crossing, the diradical undergoes a ring-closing step to yield the final chlorocyclopropane (B1620479) product with high anti-diastereoselectivity. acs.orgresearchgate.net

This reaction is notable for being stereoconvergent, meaning a mixture of E/Z isomers of the starting cinnamyl chloride can be converted into a single diastereomer of the product. nih.govacs.org The efficiency of this transformation can be further improved by adding a nickel co-catalyst, which recycles an allylic chloride byproduct back into the main catalytic cycle. acs.orgresearchgate.net This dual-catalyst system, combining an iridium photocatalyst with a nickel cross-coupling catalyst, exemplifies a powerful strategy for discovering new reactivity. researchgate.net

Interactive Data Table: Key Features of Photocatalytic Isomerization

| Feature | Description | Reference(s) |

| Catalyst System | Iridium photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆); optional Ni co-catalyst. | nih.govresearchgate.net |

| Reactant | Acyclic cinnamyl chlorides (including this compound derivatives). | researchgate.net |

| Product | anti-chlorocyclopropanes. | nih.govacs.org |

| Key Mechanism | Energy transfer, C-Cl homolytic cleavage, triplet 1,3-diradical formation, ring-closing. | acs.orgresearchgate.net |

| Selectivity | High diastereoselectivity and stereoconvergent. | nih.gov |

Mechanistic Investigations of Reactivity

Analysis of Nucleophilic Substitution Mechanisms (Sₙ1 vs. Sₙ2)

Nucleophilic substitution at the allylic carbon of 3-chloro-cinnamyl chloride is a key aspect of its reactivity. The reaction can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, with the operative pathway being highly dependent on the reaction conditions. masterorganicchemistry.com The Sₙ1 mechanism is a stepwise process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com In contrast, the Sₙ2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a single transition state. organic-chemistry.orglibretexts.org

Several factors dictate whether the substitution reaction of this compound follows an Sₙ1 or Sₙ2 pathway. These include the nature of the solvent, the strength of the nucleophile, and the structure of the substrate itself.

Solvent Effects: The polarity and protic nature of the solvent play a crucial role. organic-chemistry.orgyoutube.com Highly ionizing, polar protic solvents (e.g., water, ethanol) favor the Sₙ1 pathway because they can solvate and stabilize the carbocation intermediate and the departing chloride ion. researchgate.netucsd.edu Less ionizing, polar aprotic solvents (e.g., acetone, DMF) or those with stronger nucleophilic character tend to promote the Sₙ2 mechanism. organic-chemistry.orgresearchgate.net

Nucleophile Strength: Strong nucleophiles, which are typically negatively charged (e.g., alkoxides, cyanide), favor the Sₙ2 mechanism as the reaction rate is dependent on the nucleophile's concentration and ability to attack the substrate. masterorganicchemistry.comyoutube.com Weak or neutral nucleophiles (e.g., water, methanol) make the Sₙ1 pathway more likely, as the reaction rate is independent of the nucleophile in the rate-determining step. masterorganicchemistry.comyoutube.com

Substrate Structure: The primary allylic nature of this compound means it can undergo both Sₙ1 and Sₙ2 reactions. While primary alkyl halides strongly favor the Sₙ2 pathway due to the instability of primary carbocations, the allylic system in this compound allows for resonance stabilization of the corresponding carbocation, making the Sₙ1 pathway accessible. masterorganicchemistry.comstackexchange.com

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Nucleophile | Weak, Neutral (e.g., H₂O, CH₃OH) | Strong, Anionic (e.g., RO⁻, CN⁻) |

| Substrate | Can form a stable carbocation | Sterically unhindered |

| Intermediate | Carbocation | None (Transition State) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

The presence of the carbon-carbon double bond adjacent to the carbon-chlorine bond is fundamental to the reactivity of this compound. This allylic arrangement provides significant stabilization to both the carbocation intermediate in an Sₙ1 reaction and the transition state in an Sₙ2 reaction.

In the Sₙ1 pathway, the departure of the chloride ion results in an allylic carbocation. libretexts.org This carbocation is not a simple primary carbocation; instead, the positive charge is delocalized over two carbon atoms through resonance. libretexts.orgmasterorganicchemistry.com The p-orbital of the carbocation overlaps with the π-system of the adjacent double bond, spreading the positive charge and significantly increasing the stability of the intermediate. libretexts.orgmasterorganicchemistry.com This delocalization lowers the activation energy for carbocation formation, making the Sₙ1 mechanism more favorable than for a corresponding saturated primary alkyl halide. stackexchange.com The true structure of the carbocation is a hybrid of the resonance forms, which explains why nucleophilic attack can potentially occur at two different positions. libretexts.org

| Reaction Pathway | Intermediate/Transition State | Stabilization Mechanism | Key Features |

|---|---|---|---|

| Sₙ1 | Allylic Carbocation | Resonance Delocalization | Positive charge is shared between two carbons. libretexts.org |

| Sₙ2 | Pentacoordinate Transition State | π-System Overlap | Overlap with adjacent p-orbitals lowers activation energy. |

Radical and Photochemical Reaction Pathways

Beyond ionic substitution reactions, this compound can also engage in radical and photochemical transformations. These pathways are typically initiated by light and involve single-electron processes, leading to distinct intermediates and products.

Under photochemical conditions, particularly with the use of a photocatalyst activated by visible light, the carbon-chlorine bond in the cinnamyl system can undergo homolytic cleavage. This process involves the breaking of the C-Cl bond where one electron from the bonding pair goes to the carbon atom and the other goes to the chlorine atom, generating a cinnamyl radical and a chlorine radical. youtube.comyoutube.com This contrasts with heterolytic cleavage seen in ionic reactions, where both electrons go to the more electronegative atom. youtube.com The energy required for this homolytic scission is provided by the absorption of light, often facilitated by an energy transfer from an excited photocatalyst to the cinnamyl chloride substrate.

Following the initial energy transfer from a photocatalyst, the cinnamyl chloride substrate can be promoted to an excited triplet state. It is from this triplet state that the homolytic cleavage of the C-Cl bond often occurs. This process leads to the formation of a triplet 1,3-diradical intermediate after the migration of the newly formed chlorine radical. This triplet diradical is a key intermediate in certain photochemical isomerizations. For the reaction to proceed to a final, stable product, this triplet species must undergo intersystem crossing—a spin-inversion process—to form a singlet diradical, which can then undergo subsequent reactions like ring closure.

Radical migration represents a significant class of transformations in radical chemistry. rsc.orgrsc.org In the context of intermediates derived from this compound, radical species can undergo intramolecular rearrangement. For instance, after the homolytic cleavage of the C-Cl bond, the chlorine radical can migrate. This type of radical translocation is a key step in processes like the photocatalytic isomerization of cinnamyl chlorides to cyclopropane (B1198618) structures. Following migration or other radical processes, the resulting radical intermediates can recombine or undergo other termination steps to form the final products. The specific pathways for migration and recombination are influenced by the stability of the radical intermediates involved. Allylic radicals, like the one formed from this compound, are stabilized by resonance, which can influence the regioselectivity of subsequent recombination or addition reactions. libretexts.org

Stereochemical Control and Diastereoselectivity in Reaction Mechanismsresearchgate.netnih.govacs.org

A significant advancement in the stereochemical control of reactions involving cinnamyl chlorides is the use of visible-light photocatalysis to achieve highly diastereoselective isomerization. This method facilitates the conversion of acyclic cinnamyl chlorides into strained anti-chloro-cyclopropanes, a transformation that is energetically unfavorable under thermal conditions. researchgate.netnih.gov The reaction proceeds under mild conditions and is compatible with a wide array of functional groups. acs.orgnih.gov

A dual-catalyst system, often involving an iridium photocatalyst and a nickel co-catalyst, has been developed for this efficient and highly diastereoselective isomerization. nih.govnih.gov

Origins of Diastereoselectivityresearchgate.netnih.gov

The high diastereoselectivity observed in the photocatalytic formation of cyclopropanes from cinnamyl chlorides originates from the specific mechanism initiated by the photocatalyst. researchgate.net Experimental and computational studies, including quantum mechanical calculations, provide evidence for the following mechanistic pathway: researchgate.netacs.orgnih.gov

Energy Transfer : The process begins with the visible-light-activated iridium photocatalyst transferring energy to the cinnamyl chloride substrate. researchgate.netnih.gov

Homolytic Cleavage : This energy transfer leads to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, forming a triplet 1,3-diradical intermediate and a chlorine radical (Cl•). researchgate.net

Radical Migration and Intersystem Crossing : The chlorine radical migrates, and the localized triplet 1,3-diradical intermediate undergoes intersystem crossing to a singlet state. researchgate.net

Ring Closing : The resulting intermediate proceeds through a ring-closing step to form the final cyclopropane product. researchgate.net

This controlled, stepwise radical mechanism favors the formation of the thermodynamically more stable anti-diastereomer of the chlorocyclopropane (B1620479) product, leading to high diastereoselectivity. researchgate.netnih.gov

Stereoconvergent Processesresearchgate.netnih.govacs.org

The photocatalytic isomerization reaction is notably stereoconvergent. researchgate.netacs.org This means that a mixture of starting material stereoisomers (an E/Z mixture of the cinnamyl chloride) will converge to form a single, highly favored diastereomer of the product. nih.govnih.gov Specifically, regardless of the geometry of the double bond in the starting cinnamyl chloride, the reaction consistently yields the anti-chloro-cyclopropane product with high diastereoselectivity. researchgate.netacs.org This feature is particularly valuable as it obviates the need for stereochemically pure starting materials to obtain a stereochemically defined product. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Photocatalytic Isomerization | researchgate.net |

| Catalyst System | Iridium photocatalyst, optional Nickel co-catalyst | nih.gov |

| Key Intermediate | Triplet 1,3-diradical | researchgate.net |

| Product Class | Strained chloro-cyclopropanes | nih.gov |

| Stereochemical Outcome | High diastereoselectivity for the anti-isomer | acs.org |

| Process Nature | Stereoconvergent (E/Z mixtures yield a single diastereomer) | nih.gov |

Oxidation Reaction Mechanisms (e.g., with Thionyl Chloride)scite.aiacs.org

While thionyl chloride is commonly used to convert carboxylic acids to their corresponding acyl chlorides, its reaction with cinnamic acids (the precursors to cinnamyl chlorides) can proceed through a more complex oxidation pathway, particularly in the presence of a catalyst like pyridine. scite.aioc-praktikum.de This reaction does not merely produce the acyl chloride but can lead to the formation of chlorinated benzo[b]thiophene derivatives. scite.ai

The mechanism for this transformation has been studied using various substituted cinnamic acids. scite.ai The proposed mechanism is not a simple electrophilic or nucleophilic cyclization but rather a concerted elimination-cyclization (CEC) process. scite.ai

The key steps and intermediates in this oxidative cyclization are:

Initial Addition : Thionyl chloride, catalyzed by pyridine, is believed to add across the double bond of the cinnamic acid. scite.ai

Intermediate Formation : This addition forms a β-chloro-α-chlorosulfinyl acid chloride intermediate. This is subsequently converted to an α,β-dichloro-α-chlorosulfenyl acid chloride, which can be isolated under certain conditions. scite.ai

Concerted Elimination-Cyclization (CEC) : The crucial step involves a concerted mechanism where elimination and cyclization occur simultaneously, leading to the formation of the benzo[b]thiophene ring system. scite.ai This pathway was supported by studies on various substituted cinnamic acids, which yielded specific isomers consistent with the CEC mechanism. scite.ai

For trans-Cinnamic acid, this reaction pathway yields 3-chloro-2-chlorocarbonylbenzo[b]thiophene as a major product and trans-2-chloro-3-phenylpropenoyl chloride as a minor product. scite.ai The formation of these products provides strong evidence for a complex oxidation and rearrangement mechanism rather than a simple acid chloride formation. scite.ai

| Product Name | Product Type | Mechanistic Implication | Reference |

|---|---|---|---|

| 3-chloro-2-chlorocarbonylbenzo[b]thiophene | Major Product (Cyclized) | Result of the Concerted Elimination-Cyclization (CEC) mechanism | scite.ai |

| trans-2-chloro-3-phenylpropenoyl chloride | Minor Product (Uncyclized) | Derived from intermediate sulfenyl chloride | scite.ai |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific published studies on the quantum chemical calculations of the electronic structure and reactivity of 3-Chloro-cinnamyl chloride. While computational methods are broadly applied to organic halides, this particular substituted cinnamyl derivative has not been the subject of focused investigation.

Transition State Characterization and Energy Landscapes

The characterization of transition states and the mapping of potential energy surfaces for reactions involving this compound are crucial for understanding its reactivity. However, no studies detailing these aspects have been published. Such research would be necessary to elucidate reaction mechanisms, determine activation energies, and predict product distributions.

Molecular Orbital Analysis and Charge Distribution in Reaction Intermediates

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the charge distribution in potential reaction intermediates of this compound has not been reported. This information would be vital for explaining its behavior in various chemical transformations, including nucleophilic substitutions or cycloadditions.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses or molecular dynamics (MD) simulations for this compound are not available in the current body of scientific literature. Such studies would provide insight into the molecule's flexibility, preferred spatial arrangements, and the dynamic behavior of its conformers, which can influence its reactivity.

Prediction of Reactivity and Selectivity in Novel Transformations

While general machine learning and computational models exist for predicting chemical reactivity and selectivity, these have not been specifically applied to or validated for novel transformations of this compound. Predictive modeling for this compound would require initial quantum chemical data that is currently unavailable.

Computational Design of Catalytic Systems for this compound Reactions

The computational design of catalysts is a burgeoning field that relies on a deep understanding of the substrate's electronic properties and reaction mechanisms. Given the lack of fundamental computational data on this compound, no research on the design of specific catalytic systems for its reactions has been published.

Advanced Spectroscopic and Analytical Techniques in Mechanistic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions and identifying the structures of reactants, products, and transient intermediates. nih.govresearchgate.net

Real-time or in situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly within the NMR spectrometer. nih.govresearchgate.netresearchgate.netnih.gov This technique is invaluable for obtaining kinetic data by tracking the concentration changes of various species over time. For reactions involving 3-Chloro-cinnamyl chloride, such as nucleophilic substitutions or solvolysis, real-time ¹H NMR can be employed to follow the disappearance of the reactant's characteristic signals and the appearance of product signals.

For instance, in a hypothetical substitution reaction, the change in the chemical shift of the protons on the allylic chain of this compound can be monitored. By integrating the respective signals at different time points, a concentration profile for each species can be constructed, from which the reaction rate and order can be determined. Advanced techniques like two-dimensional (2D) NMR can provide even more detailed structural information and help in the unambiguous assignment of signals, especially in complex reaction mixtures. nih.govresearchgate.net

Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of this compound

| Time (min) | Integral of this compound Signal (arbitrary units) | Integral of Product Signal (arbitrary units) |

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 20 | 50 | 50 |

| 30 | 25 | 75 |

| 40 | 10 | 90 |

| 50 | 2 | 98 |

| 60 | 0 | 100 |

This table is illustrative and represents the type of data that could be obtained from real-time NMR monitoring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Investigations

UV-Vis spectroscopy is a key technique for studying photochemical reactions, as it provides information about changes in electronic conjugation and the formation of new chromophores. In the context of this compound, UV-Vis spectroscopy can be employed to monitor photochemical isomerization or degradation processes.

Research on the photocatalyzed diastereoselective isomerization of cinnamyl chlorides to cyclopropanes has demonstrated the utility of UV light in inducing these transformations. nih.govscispace.com Although the specific UV-Vis spectra for this compound during such a reaction are not detailed, the general principle involves monitoring the change in the absorbance spectrum over time upon irradiation. The disappearance of the absorption band corresponding to the cinnamyl chloride chromophore and the potential appearance of new bands associated with intermediates or the final cyclopropane (B1198618) product would provide kinetic information about the photochemical process. The reaction is proposed to proceed through an energy transfer from a photocatalyst to the cinnamyl chloride, leading to an excited state that can then undergo cycloisomerization. nih.govscispace.com

A study on a related compound, 3-chloro-4-methoxybenzaldehyde, showed that UV irradiation can induce conformational isomerization and, at higher energies, decarbonylation. nih.govresearchgate.net This suggests that photochemical investigations of this compound could reveal similar competing pathways.

Table 2: Illustrative UV-Vis Absorption Data for a Photochemical Reaction

| Wavelength (nm) | Initial Absorbance | Absorbance after 30 min UV Irradiation |

| 250 | 1.2 | 0.6 |

| 280 | 0.8 | 0.9 |

| 310 | 0.3 | 0.7 |

This table is a hypothetical representation of the changes in a UV-Vis spectrum during a photochemical reaction of a cinnamyl derivative.

Mass Spectrometry in Elucidating Reaction Pathways (focused on intermediates, not basic identification)

Mass spectrometry (MS) is a highly sensitive technique for identifying reaction intermediates, even those present in very low concentrations. nih.gov By analyzing the mass-to-charge ratio (m/z) of ions in a reaction mixture, it is possible to deduce the structures of transient species and thereby gain insight into the reaction mechanism. While detailed studies on the reaction intermediates of this compound using mass spectrometry are scarce, the general approach would involve techniques like electrospray ionization (ESI-MS) coupled with a reaction quenching system or online reaction monitoring.

For instance, in a nucleophilic substitution reaction, ESI-MS could potentially detect the formation of a transient cationic intermediate formed by the loss of the chloride ion. The fragmentation pattern of this intermediate, obtained through tandem mass spectrometry (MS/MS), would provide further structural confirmation. The PubChem database lists the major m/z peaks for cinnamyl chloride as 117, 115, and 152, which correspond to the cinnamyl cation, its isotopic variant, and the molecular ion, respectively. nih.gov Analysis of the fragmentation patterns of reaction mixtures containing this compound could reveal similar key fragments and those of any proposed intermediates.

Other Advanced Spectroscopic Methods for Mechanistic Insights

While specific applications to this compound are not documented, other advanced spectroscopic techniques could provide valuable mechanistic information:

Infrared (IR) Spectroscopy: Can be used for in situ monitoring of reactions by tracking changes in vibrational frequencies, particularly the C=C and C-Cl stretching modes.

Raman Spectroscopy: Complements IR spectroscopy and can be particularly useful for studying reactions in aqueous media.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Would be instrumental in detecting and characterizing any radical intermediates that may form in certain reaction pathways, such as in some photochemical processes.

The combined application of these advanced spectroscopic methods can provide a comprehensive picture of the reaction mechanism, from the initial electronic and structural changes to the formation of transient intermediates and the final products.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. uniroma1.it For the synthesis of cinnamyl chloride derivatives, this involves developing methods that are more sustainable and environmentally friendly. A key area of focus is the reduction or elimination of hazardous solvents and reagents.

One promising approach is the development of solvent-free reaction conditions. For instance, a patented industrial method for preparing cinnamyl chloride involves the direct reaction of cinnamyl alcohol with thionyl chloride without a solvent, which simplifies the process, reduces waste, and increases yield. google.com This method also incorporates a tail gas absorption apparatus to neutralize harmful byproducts, further enhancing its environmental credentials. google.com

Future research will likely focus on replacing traditional chlorinating agents like thionyl chloride with greener alternatives. The use of water as a solvent in organic reactions is another cornerstone of green chemistry. rsc.org Research into oxyhalogenation reactions using systems like oxone-KX (where X is a halide) in water for the synthesis of related sulfonyl chlorides has shown great promise and could inspire similar aqueous routes for cinnamyl chlorides. rsc.org These approaches aim to reduce the reliance on volatile organic compounds (VOCs) and minimize the generation of toxic waste streams. uniroma1.it

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Cinnamyl Chloride Analogues

| Feature | Traditional Synthesis Method | Emerging Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses chloroform, benzene, or other VOCs google.comprepchem.com | Solvent-free or use of water google.comrsc.org |

| Chlorinating Agent | Thionyl chloride, phosphorus pentachloride nii.ac.jp | Exploration of solid-supported reagents or in-situ generation of chlorinating species |

| Byproducts | Acidic gases (SO2, HCl), organic waste google.comnii.ac.jp | Neutralized waste streams, recyclable catalysts google.comsciencedaily.com |

| Energy Consumption | Often requires heating/reflux for extended periods prepchem.com | Aims for lower reaction temperatures and shorter reaction times uniroma1.it |

Exploration of New Catalytic Systems and Reaction Conditions

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for the production and functionalization of 3-Chloro-cinnamyl chloride is a vibrant area of research. The goal is to discover catalysts that offer higher efficiency, selectivity, and stability under milder reaction conditions.

Palladium-catalyzed cross-coupling reactions have demonstrated the utility of cinnamyl chloride in forming new carbon-carbon bonds. For example, cinnamyl chloride reacts regioselectively with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products. sigmaaldrich.com Future work will likely explore more earth-abundant and less toxic metal catalysts, such as iron or copper, to replace precious metals like palladium.

A groundbreaking development is the creation of heterogeneous geminal atom catalysts (GACs), which feature two adjacent metal cores that can work in concert. sciencedaily.com A catalyst with two copper ions supported on polymeric carbon nitride has shown exceptional efficiency in cross-coupling reactions, outperforming conventional catalysts in yield and stability. sciencedaily.com Such systems could be adapted for reactions involving this compound, offering a recyclable and highly efficient catalytic process suitable for pharmaceutical and fine chemical manufacturing. sciencedaily.com The development of such catalysts is a key step towards more sustainable chemical production. sciencedaily.com

Expansion of Synthetic Utility in Diverse Chemical Fields

This compound is a valuable electrophilic building block, and researchers are continuously exploring its potential in synthesizing a wider range of complex molecules. Its reactivity allows for its incorporation into molecules destined for medicinal chemistry, materials science, and agrochemicals.

In medicinal chemistry, the introduction of a chlorinated moiety is a common strategy to enhance the pharmacological properties of a drug candidate. nih.gov Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates. nih.gov Cinnamyl chloride itself has been used in the enantioselective total synthesis of helioporins C and E, which are bioactive marine diterpenes. sigmaaldrich.com This demonstrates its utility in constructing complex natural products. The cinnamic acid framework, from which this compound is derived, is a known pharmacophore found in molecules with potential applications in treating cancer, inflammation, and neurodegenerative diseases. mdpi.comresearchgate.net

The compound also serves as a key intermediate for synthesizing various derivatives. It can react with nucleophiles like alcohols and amines to form cinnamyl esters and amides, which are themselves subjects of biological investigation. Its allylic chloride structure allows it to participate in nucleophilic substitution reactions, making it a versatile precursor for a wide array of organic compounds. researchgate.net

Table 2: Potential Applications of this compound in Synthesis

| Field | Application/Reaction Type | Potential Product Class |

|---|---|---|

| Medicinal Chemistry | Natural Product Synthesis | Bioactive diterpenes, alkaloids sigmaaldrich.com |

| Nucleophilic Substitution | Cinnamyl-containing drug candidates, enzyme inhibitors nih.govnih.gov | |

| Organic Synthesis | Cross-Coupling Reactions | Arylated and alkenylated polyenes sigmaaldrich.comchemicalbook.com |

| Acylation Precursor | Cinnamate esters, cinnamoyl amides |

| Materials Science | Polymer Functionalization | Light-sensitive polymers, specialty hydrogels nii.ac.jpsigmaaldrich.com |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules, thereby accelerating the design and discovery process. For a reactive intermediate like this compound, theoretical modeling can offer invaluable insights.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, stability, and reactivity of cinnamyl derivatives. nih.govnih.gov Such studies can elucidate reaction pathways, predict the stability of intermediates, and explain the regioselectivity observed in catalytic reactions. cmu.ac.th For example, computational analysis of related cinnamaldehyde (B126680) derivatives has been used to correlate chemical structure with biological activity, identifying compounds with high stability and antioxidant potential. nih.gov

Molecular docking simulations are another critical tool, particularly in drug discovery. These simulations can predict how molecules derived from this compound might bind to biological targets like enzymes or receptors. mdpi.comresearchgate.net In studies of other cinnamic acid derivatives, docking has been used to understand interactions with targets like histone deacetylases (HDACs) and soybean lipoxygenase, providing a rationale for their observed biological activity. mdpi.comnih.gov By applying these in silico methods to this compound, researchers can rationally design novel derivatives with enhanced therapeutic potential or specific material properties, saving significant time and resources in the laboratory. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-cinnamyl chloride with high purity, and how can intermediates be characterized?

- Methodological Answer : this compound can be synthesized via chlorination of cinnamyl alcohol derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical protocol involves reacting 3-chloro-cinnamyl alcohol with SOCl₂ in anhydrous conditions (e.g., dry dichloromethane) under reflux, followed by purification via vacuum distillation . Key intermediates (e.g., 3-chloro-cinnamyl alcohol) should be characterized using H/C NMR to confirm regioselectivity and FT-IR to verify hydroxyl group conversion to chloride. Gas chromatography-mass spectrometry (GC-MS) can assess purity (>95%) .

Q. How can the reactivity of this compound be systematically compared to other α,β-unsaturated acid chlorides?

- Methodological Answer : Reactivity studies should focus on nucleophilic acyl substitution and conjugate addition reactions. For example, compare reaction rates with amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) under controlled temperatures. Monitor progress via TLC and quantify yields using HPLC. The electron-withdrawing chloro group at the 3-position enhances electrophilicity at the carbonyl carbon, accelerating reactions compared to unsubstituted cinnamoyl chlorides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its lachrymatory and corrosive nature, use a fume hood, nitrile gloves, and chemical-resistant goggles. In case of skin contact, immediately rinse with water for 15 minutes and apply 2% sodium bicarbonate solution. Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Refer to SDS guidelines for spill management (e.g., neutralization with sodium carbonate) and disposal .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) be controlled during synthetic applications of this compound?

- Methodological Answer : Hydrolysis can be minimized by using anhydrous solvents (e.g., dry THF) and molecular sieves. For nucleophilic substitution, activate the carbonyl group with Lewis acids (e.g., AlCl₃) to stabilize the transition state. Kinetic studies under varying pH (2–10) and temperature (0–60°C) can map dominant pathways. For example, acidic conditions favor hydrolysis, while neutral/basic conditions promote nucleophilic attack .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict electron-deficient dienophiles' reactivity. Compare HOMO energies of this compound with dienes (e.g., cyclopentadiene) to identify dominant [4+2] cycloaddition sites. Validate predictions experimentally using H NMR to analyze endo/exo product ratios .

Q. How do structural modifications (e.g., substituents on the aromatic ring) alter the stability and reactivity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., nitro, methoxy) via Friedel-Crafts acylation or Suzuki coupling. Use Hammett σ constants to correlate electronic effects with reaction rates. For stability studies, perform accelerated degradation tests (40°C, 75% humidity) and monitor decomposition via GC-MS. Electron-donating groups (e.g., -OCH₃) reduce electrophilicity, while electron-withdrawing groups (e.g., -NO₂) enhance it but may increase hydrolysis susceptibility .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) may arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency. High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks ([M+H]⁺ expected at m/z 170.9994 for C₉H₆Cl₂O). Cross-reference with PubChem or NIST databases to validate spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.